Physicochemical Property Differentiation: XLogP3‑AA and Topological Polar Surface Area versus Key Analogs
The target compound’s computed lipophilicity (XLogP3‑AA = 1.9) and topological polar surface area (TPSA = 87.7 Ų) place it in a favorable region of CNS drug‑like space relative to closely related analogs [1]. By comparison, the 4‑fluorophenyl analog (CAS not assigned) is expected to have a modestly higher XLogP (~2.2) owing to fluorination, while the 2,4‑dimethylphenyl analog is expected to have a higher XLogP (~2.5) due to the additional methyl group, potentially reducing aqueous solubility. The ortho‑tolyl substitution in the target compound provides a balanced lipophilicity profile without the metabolic liability of additional methyl groups.
| Evidence Dimension | Computed XLogP3‑AA (lipophilicity) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | 3‑(4‑Fluorophenyl)‑6‑(4‑(pyridin‑3‑ylsulfonyl)piperazin‑1‑yl)pyridazine (predicted XLogP ~2.2); 3‑(2,4‑Dimethylphenyl)‑6‑(4‑(pyridin‑3‑ylsulfonyl)piperazin‑1‑yl)pyridazine (predicted XLogP ~2.5) |
| Quantified Difference | ΔXLogP = −0.3 to −0.6 relative to fluorinated and dimethyl analogs |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Lower lipophilicity correlates with reduced non‑specific protein binding and lower risk of phospholipidosis, factors that can simplify bioassay interpretation during screening campaigns.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 25840326. Computed Properties section. Accessed 29 Apr. 2026. View Source
